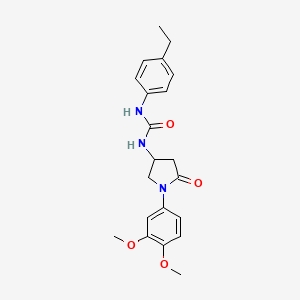

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, dimethoxyphenyl, and ethylphenyl groups

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 3,4-dimethoxybenzaldehyde and 4-ethylphenyl isocyanate.

Formation of Pyrrolidinone Ring: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate, which is then cyclized to produce the pyrrolidinone ring.

Urea Formation: The pyrrolidinone intermediate reacts with 4-ethylphenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods:

Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where each step is optimized for yield and purity.

Catalysts and Solvents: Common catalysts include Lewis acids, and solvents such as dichloromethane or toluene are used to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine:

Pharmacological Studies: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Biochemical Research: Used in studies to understand enzyme interactions and receptor binding.

Industry:

Material Science:

Agriculture: Explored for use in agrochemicals due to its bioactivity.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the pyrrolidinone ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)urea: Lacks the pyrrolidinone ring, resulting in different biological activity.

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Similar structure but without the ethyl group, affecting its binding properties.

Uniqueness:

- The combination of the pyrrolidinone ring with the dimethoxyphenyl and ethylphenyl groups provides a unique structural framework that can lead to distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidinone core, dimethoxyphenyl group, and an ethylphenyl urea moiety. The molecular formula is C20H26N2O4, with a molecular weight of approximately 362.43 g/mol.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 362.43 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Pharmacological Effects

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, it demonstrated an IC50 value of approximately 15 μM against A549 cells, indicating potent anticancer properties .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing the ability to reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases.

- Analgesic Effects : Preliminary studies indicate that it may possess analgesic properties, which could be beneficial in pain management therapies.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It has been identified as a possible inhibitor of specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against lung cancer cells demonstrated significant cytotoxicity. The research utilized the MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound. The results indicated:

| Cell Line | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| A549 | 15 | 85 |

| H520 | 20 | 78 |

| H226 | 25 | 70 |

This study highlights the potential of the compound as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory responses, the compound was tested in human peripheral blood mononuclear cells (PBMCs). Results showed:

- A reduction in TNF-alpha and IL-6 levels by approximately 40% when treated with 10 μM of the compound.

This suggests that it could be developed into a therapeutic option for inflammatory diseases.

Propiedades

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-4-14-5-7-15(8-6-14)22-21(26)23-16-11-20(25)24(13-16)17-9-10-18(27-2)19(12-17)28-3/h5-10,12,16H,4,11,13H2,1-3H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAKTZBLXUCRML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.